Cyclopentolate hydrochloride

Catalog No.
S524734
CAS No.
5870-29-1
M.F
C17H26ClNO3
M. Wt
327.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentolate hydrochloride

CAS Number

5870-29-1

Product Name

Cyclopentolate hydrochloride

IUPAC Name

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride

Molecular Formula

C17H26ClNO3

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H

InChI Key

RHKZVMUBMXGOLL-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

α-(1-Hydroxycyclopentyl)benzeneacetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride; (+/-)-Cyclopentolate Hydrochloride; 2-(Dimethylamino)ethyl 1-Hydroxy-α-phenylcyclopentaneacetate Hydrochloride; Ak-Pentolate; Alnide; Cyplegin; Mydplegic; Mydrilat

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl

Application in Ophthalmology: Anterior Segment Angle Parameters Assessment

Specific Scientific Field: This application falls under the field of Ophthalmology.

Summary of the Application: Cyclopentolate Hydrochloride is used to assess the effects on the main numerical anterior chamber angle parameters using anterior segment optical coherence tomography (AS-OCT) in myopic, emmetropic, and hyperopic pediatric populations .

Methods of Application: In this study, 108 healthy and non-amblyopic children were enrolled. The children were assigned into three refractive groups of myopia, emmetropia, and hyperopia for both tropicamide and cyclopentolate administrations. Half of the children in three groups were instilled tropicamide 1%, and the remaining halves were instilled cyclopentolate hydrochloride 1% .

Results or Outcomes: The study found that both drops induced an increase of AOD500, TISA500, and SSA measurements in three refractive groups . The cycloplegic effects of topical instillations of tropicamide and cyclopentolate lead to a significant increase in anterior chamber angle measurements of AS-OCT .

Application in Ophthalmology: Aqueous Flare Measurements

Specific Scientific Field: This application also falls under the field of Ophthalmology.

Summary of the Application: Cyclopentolate Hydrochloride is used to investigate the effects on aqueous flare measurements by using the laser flare meter .

Methods of Application: In this study, 148 eyes of 83 patients with inactive uveitis were enrolled. The patients were randomly assigned to receive either 1% tropicamide (Group 1) or 1% cyclopentolate hydrochloride (Group 2) as the mydriatic agent .

Application in Ophthalmology: Cycloplegic Refraction

Summary of the Application: Cyclopentolate Hydrochloride is used to evaluate the necessity of cycloplegia for epidemiological studies of refraction in Chinese young adults with dark irises, and to compare the cycloplegic effects of 1% cyclopentolate and 0.5% tropicamide in them .

Methods of Application: In this study, 300 young adults were recruited from Tianjin Medical University. Participants were randomly divided into two groups. In the cyclopentolate group, two drops of 1% cyclopentolate eye drop were administrated, followed by autorefraction and subjective refraction 30 to 45 min later. In the tropicamide group, four drops of 1% Mydrin P (Tropicamide 0.5%, phenylephrine HCl 0.5%) eye drop were given, followed by autorefraction and subjective refraction 20 to 30 min later .

Results or Outcomes: The study found that cycloplegic refractions were generally more positive or less negative than non-cycloplegic refractions. It is necessary to perform cycloplegia for Chinese young adults with dark irises to obtain accurate refractive errors .

Application in Ophthalmology: Anterior Chamber Angle Measurements

Summary of the Application: Cyclopentolate Hydrochloride is used to assess the effects of topical tropicamide 1% versus cyclopentolate hydrochloride 1% on the main numerical anterior chamber angle parameters using anterior segment optical coherence tomography (AS-OCT) in myopic, emmetropic, and hyperopic pediatric populations .

Cyclopentolate hydrochloride is an anticholinergic compound primarily utilized in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). The compound is a hydrochloride salt of cyclopentolate, with the chemical formula C17H26ClNO3C_{17}H_{26}ClNO_3 and a molecular weight of approximately 327.85 g/mol . Cyclopentolate acts by blocking muscarinic acetylcholine receptors in the eye, leading to relaxation of the sphincter muscle of the iris and the ciliary body, which is crucial for focusing on near objects .

Cyclopentolate acts by competitively inhibiting acetylcholine, a neurotransmitter, at muscarinic receptors in the eye. This inhibition relaxes the sphincter muscle of the iris (responsible for pupil constriction) and the ciliary muscle (responsible for lens accommodation) leading to mydriasis and cycloplegia [].

Typical of anticholinergic compounds. Its primary reaction involves binding to muscarinic receptors, effectively inhibiting acetylcholine's action. This interaction leads to physiological changes such as pupil dilation and paralysis of accommodation. The compound can also undergo hydrolysis under certain conditions, breaking down into its constituent parts .

Cyclopentolate hydrochloride can be synthesized through several methods, including:

  • Condensation Reaction: The compound is formed via the esterification of (1-hydroxycyclopentyl)(phenyl)acetic acid with N,N-dimethylethanolamine. This reaction produces cyclopentolate followed by conversion to its hydrochloride salt .
  • Chiral Synthesis: Techniques involving chiral catalysts may be employed to enhance selectivity in producing cyclopentolate with specific stereochemistry, which can be crucial for its biological activity .
  • Pharmaceutical Formulation: Cyclopentolate hydrochloride is typically prepared as a sterile ophthalmic solution for topical use, ensuring appropriate pH and stability through buffering agents .

Cyclopentolate hydrochloride is primarily used in:

  • Ophthalmology: For diagnostic procedures requiring mydriasis and cycloplegia, such as refraction tests.
  • Research: In studies examining cholinergic pathways and receptor interactions.
  • Therapeutics: Occasionally used off-label for conditions involving muscle spasms or excessive accommodation .

Interaction studies have demonstrated that cyclopentolate can have significant effects when combined with other medications. Notably:

  • Anticholinergic Drugs: Co-administration with other anticholinergics can enhance side effects like dry mouth, blurred vision, and increased heart rate.
  • Central Nervous System Agents: There may be an increased risk of CNS-related side effects when used alongside medications affecting the brain's neurotransmitter systems .

Cyclopentolate hydrochloride shares similarities with several other anticholinergic compounds but exhibits unique properties that distinguish it:

Compound NameChemical FormulaPrimary UseUnique Features
AtropineC₁₇H₂₃NO₃Mydriasis, bradycardia treatmentLonger duration of action
ScopolamineC₁₈H₂₃NO₄SMotion sickness treatmentTransdermal delivery available
TropicamideC₁₆H₁₅NO₃Short-term mydriasisFaster onset but shorter duration than cyclopentolate
Homatropine methylbromideC₁₆H₂₁BrN₂O₃MydriasisLess potent than cyclopentolate

Cyclopentolate's rapid onset and relatively short duration make it particularly suitable for diagnostic applications in ophthalmology compared to its counterparts .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

327.1601214 g/mol

Monoisotopic Mass

327.1601214 g/mol

Heavy Atom Count

22

UNII

736I6971TE

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H371 (25%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Cyclopentolate Hydrochloride is the hydrochloride salt form of cyclopentolate, an anticholinergic drug. Administered in the eye, cyclopentolate hydrochloride blocks the acetylcholine receptor in the sphincter muscle of the iris and the ciliary muscle, thereby preventing contraction. This dilates the pupil, producing mydriasis, and prevents the eye from accommodating.

MeSH Pharmacological Classification

Muscarinic Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

60452-44-0
60452-46-2
5870-29-1

Wikipedia

Cyclopentolate hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types